

Spectroscopic Profile of 2,2-Bis(4-aminophenyl)hexafluoropropane: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Bis(4-aminophenyl)hexafluoropropane

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2,2-Bis(4-aminophenyl)hexafluoropropane**, also known by its chemical synonym 4,4'-(Hexafluoroisopropylidene)dianiline. The information presented is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization.

Chemical Structure and Properties

2,2-Bis(4-aminophenyl)hexafluoropropane is a fluorinated aromatic diamine with the chemical formula $C_{15}H_{12}F_6N_2$ and a molecular weight of approximately 334.26 g/mol. Its structure consists of two 4-aminophenyl groups attached to a central hexafluoroisopropylidene bridge. This compound is registered under CAS number 1095-78-9.

Key physical properties include a melting point in the range of 195-199 °C. It is a white to light-yellow crystalline solid.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **2,2-Bis(4-aminophenyl)hexafluoropropane**. This section summarizes the available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: NMR Spectroscopic Data Summary

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H			
^{13}C			
^{19}F			

No specific quantitative NMR data with chemical shifts and coupling constants was found in the publicly available search results. General references indicate the availability of such spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 2: IR Spectroscopic Data Summary

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
N-H	Stretching	
C-H (aromatic)	Stretching	
C=C (aromatic)	Stretching	
C-N	Stretching	
C-F	Stretching	

While the existence of IR spectra for this compound is mentioned in several sources, specific peak assignments and their corresponding wavenumbers were not available in the conducted search.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.

Table 3: Mass Spectrometry Data Summary

m/z	Ion
334	[M] ⁺

The molecular ion peak [M]⁺ corresponding to the molecular weight of **2,2-Bis(4-aminophenyl)hexafluoropropane** is expected at m/z 334. Detailed fragmentation patterns were not found in the available search results.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following sections outline generalized procedures for NMR, IR, and MS analysis of solid organic compounds like **2,2-Bis(4-aminophenyl)hexafluoropropane**.

NMR Spectroscopy Protocol

A general workflow for obtaining NMR spectra of an aromatic amine is depicted below.



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Caption: General workflow for NMR sample preparation and data acquisition.

FTIR Spectroscopy Protocol

For a solid sample such as **2,2-Bis(4-aminophenyl)hexafluoropropane**, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed for FTIR analysis.



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Caption: Workflow for FTIR analysis using the ATR method.

Mass Spectrometry Protocol

Electron Ionization (EI) is a common technique for the mass analysis of organic molecules.



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Caption: General workflow for Mass Spectrometry analysis using EI.

Conclusion

This technical guide consolidates the available spectroscopic information for **2,2-Bis(4-aminophenyl)hexafluoropropane**. While direct quantitative spectral data remains to be fully compiled from publicly accessible records, the provided general experimental protocols serve as a valuable resource for researchers aiming to characterize this compound. Further

investigation into specialized chemical literature and spectral databases is recommended to obtain detailed NMR, IR, and MS data.

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